molecular formula C24H16FN3O2 B2484292 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326821-68-4

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B2484292
CAS No.: 1326821-68-4
M. Wt: 397.409
InChI Key: RYGGKGPKEVJQQO-UHFFFAOYSA-N
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Description

The compound 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-methylphenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 3-fluorophenyl substituent. Its molecular formula is C₂₃H₁₆FN₃O₂ (calculated molecular weight: 397.39 g/mol).

Properties

IUPAC Name

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2/c1-15-9-11-18(12-10-15)28-14-21(19-7-2-3-8-20(19)24(28)29)23-26-22(27-30-23)16-5-4-6-17(25)13-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGGKGPKEVJQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the coupling of the fluorophenyl and methylphenyl groups to the dihydroisoquinolinone core. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds .

Mechanism of Action

The mechanism of action of 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoquinolinone/Oxadiazole Hybrids

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one 1,2-Dihydroisoquinolinone 4-methylphenyl (C2), 3-fluorophenyl-oxadiazole (C4) C₂₃H₁₆FN₃O₂ 397.39 Fluorine (meta) enhances electronegativity; methyl (para) adds steric bulk.
4-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-fluorophenyl)isoquinolin-1(2H)-one Isoquinolinone 3-fluorophenyl (C2), 2-ethoxyphenyl-oxadiazole (C4) C₂₄H₁₇FN₂O₃ 424.40 Ethoxy group (ortho) increases lipophilicity; fluorine (meta) retains polarity .
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one Phthalazinone Phenyl (C2), 4-methoxyphenyl-oxadiazole (C4) C₂₃H₁₆N₄O₃ 396.41 Methoxy (para) enhances electron-donating effects; lacks fluorine .

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group in the phthalazinone analogue () donates electrons, which may reduce metabolic oxidation but increase solubility . Methyl (para) in the target compound provides steric hindrance, possibly limiting rotational freedom compared to the ethoxy (ortho) group in the isoquinolinone analogue (), which introduces conformational flexibility .
  • Hydrogen-Bonding Capacity: The oxadiazole ring (N–O–N) acts as a hydrogen-bond acceptor. The absence of H-bond donors in these compounds (e.g., 0 donors in ’s phthalazinone) suggests reliance on acceptor interactions for target engagement .

Biological Activity

The compound 4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one is a derivative of oxadiazole and isoquinoline known for its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic potential based on various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-amine with 1,2,3,4-tetrahydroisoquinoline derivatives. The process is characterized by mild reaction conditions and the use of non-toxic reagents, making it an environmentally friendly approach. For instance, one study reported a yield of 65% when synthesizing related compounds using diphenyl carbonate as a carbonyl source .

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial activity. For example, MBX-4132, a related compound derived from 1,3,4-oxadiazole, demonstrated an ability to eliminate Neisseria gonorrhoeae by 80% in infected mice within six days after a single dose . This suggests that the oxadiazole structure may enhance the efficacy against drug-resistant bacterial strains.

Anti-inflammatory Activity

Compounds similar to This compound have been studied for their anti-inflammatory properties. In vitro assays have shown that oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways. For instance, certain derivatives exhibited IC50 values in the low micromolar range against COX-II .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated against various human cell lines. Preliminary results indicate low toxicity levels compared to standard chemotherapeutics. This selectivity makes it a promising candidate for further development in treating infections or inflammatory diseases without significant side effects .

Case Studies

A notable case study involved the evaluation of MBX-4132 against multidrug-resistant bacteria. The study highlighted its mechanism of action through inhibition of trans-translation in bacterial ribosomes. The compound showed substantial stability and efficacy compared to other known agents like KKL-35 and CT1-83 .

Research Findings Summary

Study FocusFindings
Antimicrobial Activity80% elimination of N. gonorrhoeae in mice with MBX-4132; effective against drug-resistant strains
Anti-inflammatory PotentialLow micromolar IC50 values against COX-II; potential for treating inflammatory diseases
CytotoxicityLow toxicity in human cell lines; favorable selectivity profile

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